N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a methyl group and a trifluoromethyl group. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of N-methylpyrrolidine with trifluoromethylating agents under controlled conditions . Industrial production methods often utilize catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives such as:
N-methylpyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-trifluoromethylpyrrolidine: Lacks the methyl group, leading to variations in reactivity and applications.
Pyrrolidine: The parent compound without any substituents, used as a basic building block in organic synthesis.
This compound stands out due to the presence of both the methyl and trifluoromethyl groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C6H11F3N2 |
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Molecular Weight |
168.16 g/mol |
IUPAC Name |
N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H11F3N2/c1-11(6(7,8)9)5-2-3-10-4-5/h5,10H,2-4H2,1H3 |
InChI Key |
YVKIZWPQWLCMJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNC1)C(F)(F)F |
Origin of Product |
United States |
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